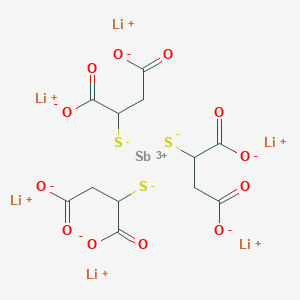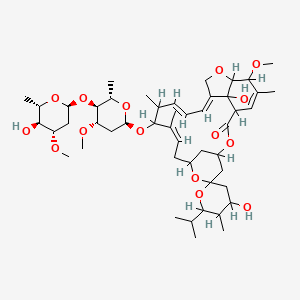
Ataciguat
Descripción general
Descripción
Ataciguat is an investigational small molecule that has been studied for the basic science of Aortic Valve Stenosis . It belongs to the class of organic compounds known as benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Synthesis Analysis
The synthesis of Ataciguat involves anthranilic acid derivatives that represent a novel structural class of compounds also reported to activate the oxidized and/or heme-free form of soluble guanylate cyclase (sGC) .Molecular Structure Analysis
Ataciguat has a molecular weight of 576.5 g/mol and a chemical formula of C21H19Cl2N3O6S3 . It belongs to the class of organic compounds known as benzanilides .Chemical Reactions Analysis
Ataciguat is a novel anthranilic acid derivative that belongs to a new structural class of sGC activators which are capable of activating the oxidized form of sGC .Physical And Chemical Properties Analysis
Ataciguat has a molecular weight of 576.5 g/mol and a chemical formula of C21H19Cl2N3O6S3 .Aplicaciones Científicas De Investigación
Ataciguat: A Comprehensive Analysis of Scientific Research Applications
1. Treatment of Calcific Aortic Valve Stenosis (CAVS) Ataciguat has been studied for its potential to treat patients with mild to moderate calcific aortic valve stenosis (CAVS). Clinical trials have focused on assessing the drug’s tolerability and its effects on blood pressure and orthostatic tolerance . Another study aimed to determine if Ataciguat could slow the progression of valve calcification in patients with moderate CAVS .
Cardiovascular Disease Management: Research indicates that Ataciguat induces nitric oxide production in endothelial cells, which is beneficial for vascular functions. It has shown promise in improving vascular functions in animal models of heart failure and reversing hemodynamic changes in experimental pulmonary hypertension .
Endothelial Function Improvement: Ataciguat’s ability to induce nitric oxide production suggests it may have broader applications in improving endothelial function, which is crucial for cardiovascular health.
Pulmonary Hypertension: Experimental studies have explored the use of Ataciguat in reversing hemodynamic changes associated with pulmonary hypertension, indicating its potential application in this field .
Heart Failure Treatment: Animal models have been used to study the effects of Ataciguat on heart failure, particularly looking at its vascular benefits and potential to improve heart function.
Blood Pressure Regulation: Clinical trials have also investigated Ataciguat’s impact on blood pressure regulation, an essential aspect of managing various cardiovascular conditions .
Mecanismo De Acción
Target of Action
Ataciguat, also known as HMR 1766, is a novel anthranilic acid derivative . It primarily targets the soluble guanylate cyclase (sGC) . sGC is a key transducer of nitric oxide (NO) signaling and is present in two redox forms: the NO-sensitive ferrous heme iron (Fe (II)) form and a NO-insensitive oxidized form containing the ferric heme iron (Fe (III)) . Ataciguat predominantly stimulates the oxidized form of sGC .
Mode of Action
Ataciguat interacts with its target, sGC, and stimulates it, leading to an increase in the production of cyclic guanosine monophosphate (cGMP) . The action of Ataciguat at the heme-containing enzyme is independent of NO but is enhanced in the presence of NO .
Biochemical Pathways
The stimulation of sGC by Ataciguat leads to the conversion of guanylate triphosphate (GTP) to cGMP . This cGMP then regulates multiple signaling pathways in cells . The cardiovascular, pulmonary, and neurological systems, as well as organs like the kidney, brain, and liver, are highly dependent on NO-sGC-cGMP regulation .
Result of Action
Ataciguat’s action results in normalized vasodilation and the vascular response to exogenous NO in rats with congestive heart failure . It also reduces platelet activation . These effects suggest that Ataciguat could have potential therapeutic applications in cardiovascular diseases .
Direcciones Futuras
Ataciguat induces NO production in endothelial cells, improves vascular functions in an animal model of heart failure, and reverses hemodynamic changes in experimental pulmonary hypertension . The safety and effects of Ataciguat are currently being assessed in two studies involving patients with mild to moderate CAVS .
Propiedades
IUPAC Name |
5-chloro-2-[(5-chlorothiophen-2-yl)sulfonylamino]-N-(4-morpholin-4-ylsulfonylphenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2N3O6S3/c22-14-1-6-18(25-34(28,29)20-8-7-19(23)33-20)17(13-14)21(27)24-15-2-4-16(5-3-15)35(30,31)26-9-11-32-12-10-26/h1-8,13,25H,9-12H2,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHLRGARXNPFCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)NS(=O)(=O)C4=CC=C(S4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2N3O6S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7048746 | |
| Record name | Ataciguat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
576.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ataciguat | |
CAS RN |
254877-67-3 | |
| Record name | Ataciguat [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0254877673 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ataciguat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12805 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ataciguat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ataciguat | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QP166M390Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



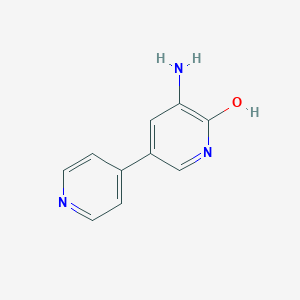
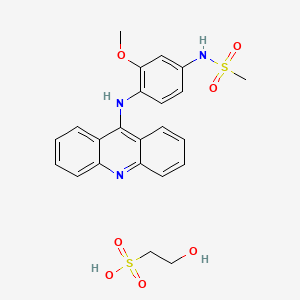
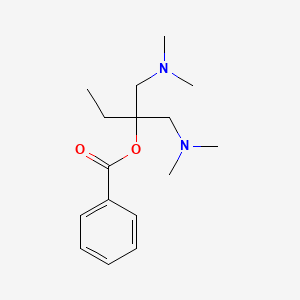
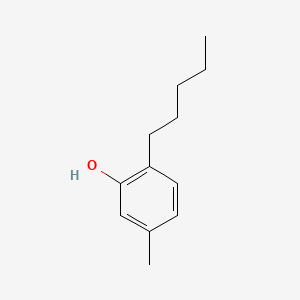
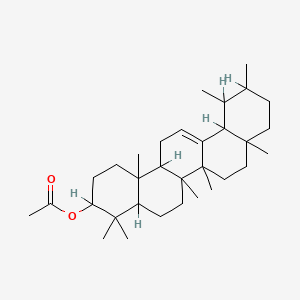
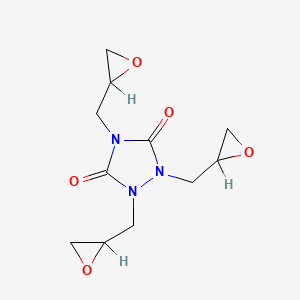
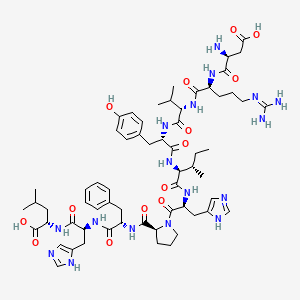
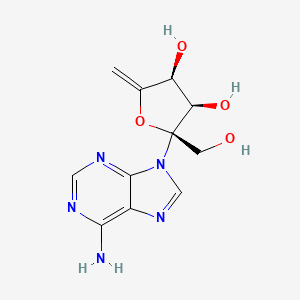
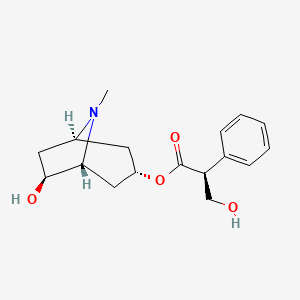
![2-(7-Methoxy-1-methyl-9H-pyrido[3,4-b]indol-9-yl)acetonitrile](/img/structure/B1666043.png)
